![molecular formula C17H13ClIN3O2S B12472320 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472320.png)
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide
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Overview
Description
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where a suitable chlorinated aromatic compound is introduced.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to form the sulfanyl linkage.
Acetamide formation: The final step involves the reaction of the intermediate with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced aromatic compounds
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in various assays to study its effects on biological systems, including enzyme inhibition and receptor binding studies.
Material Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide
- 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide
- 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the iodine atom, in particular, can enhance its interactions with biological targets and may confer unique properties compared to its analogs.
Properties
Molecular Formula |
C17H13ClIN3O2S |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H13ClIN3O2S/c1-10-8-11(19)6-7-14(10)20-15(23)9-25-17-22-21-16(24-17)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,20,23) |
InChI Key |
UQQOMBFRVCLICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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